Methyl 3-methoxy-2-pentenoate

Thermodynamic stability Isomer equilibration Conjugation energy

Methyl 3-methoxy-2-pentenoate (CAS 104065-67-0; C₇H₁₂O₃; MW 144.17) is a β-methoxy-substituted α,β-unsaturated methyl ester. It belongs to the class of acceptor-activated alkenes, wherein an electron-donating methoxy group at the 3-position and an electron-withdrawing methyl ester at C-1 create a push-pull olefin system with distinctive reactivity.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Cat. No. B12289793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methoxy-2-pentenoate
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCC(=CC(=O)OC)OC
InChIInChI=1S/C7H12O3/c1-4-6(9-2)5-7(8)10-3/h5H,4H2,1-3H3/b6-5-
InChIKeyIRRQVKLYAFXAKM-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Methoxy-2-Pentenoate: Structural Classification and Procurement-Relevant Identity


Methyl 3-methoxy-2-pentenoate (CAS 104065-67-0; C₇H₁₂O₃; MW 144.17) is a β-methoxy-substituted α,β-unsaturated methyl ester. It belongs to the class of acceptor-activated alkenes, wherein an electron-donating methoxy group at the 3-position and an electron-withdrawing methyl ester at C-1 create a push-pull olefin system with distinctive reactivity [1]. Its geometry can exist as (E) and (Z) isomers (the (E)-methyl 3-methoxypent-2-enoate is CAS 112857-48-4). The compound is most prominently cited as a chiral building block in prostaglandin synthesis and as a functional monomer/intermediate in photoresist formulations for microelectronics [2][3]. Characterized physicochemical properties include density 0.978 g/cm³, boiling point 188.6 °C at 760 mmHg, flash point 69.3 °C, vapour pressure 0.595 mmHg at 25 °C, refractive index 1.427, and LogP 1.10 .

Why Methyl 3-Methoxy-2-Pentenoate Cannot Be Replaced by Generic α,β-Unsaturated Esters


Superficial substitution of methyl 3-methoxy-2-pentenoate with generic α,β-unsaturated esters (e.g., methyl acrylate, methyl crotonate, or methyl 2-pentenoate) is chemically unsound. The β-methoxy substituent fundamentally alters the electronic landscape of the conjugated π-system: it raises the HOMO energy through electron donation while the ester withdraws electron density, creating a polarized olefin that simultaneously tunes both nucleophilic and electrophilic reactivity [1]. Thermodynamic equilibration studies demonstrate that β-methoxy-α,β-unsaturated esters are strongly favored over their β,γ-isomers when steric factors permit conjugation, and the (Z) vs. (E) stereochemistry profoundly impacts downstream stereochemical outcomes in cycloaddition and Michael addition pathways [1][2]. Non-methoxy analogs lack this electronic bias and cannot replicate the regio- and stereoselectivity achieved with the 3-methoxy-substituted scaffold. The following quantitative evidence section provides the specific data a procurement or formulation scientist needs to evaluate substitution viability.

Methyl 3-Methoxy-2-Pentenoate – Product-Specific Quantitative Differentiation Evidence


Thermodynamic Isomer Stability: β-Methoxy-α,β-Unsaturated Esters vs. β,γ-Unsaturated Esters

Equilibration studies by Taskinen demonstrate that β-methoxy-α,β-unsaturated esters are thermodynamically dominant over their β,γ-unsaturated isomers when the MeO and ester groups can adopt a trans coplanar arrangement across the C=C bond. For methyl 3-methoxy-2-pentenoate, this condition is satisfied because only hydrogen is attached to C-2, allowing full conjugation. When substituents larger than H occupy both C-α and C-β, the α,β-isomer preference is diminished.[1] This thermodynamic preference is not observed for the non-methoxy analog methyl 2-pentenoate, where the absence of the methoxy group removes the stabilizing vinylogous ester interaction. The equilibrium constant for isomerization of the β,γ-form to the α,β-form in the methoxy series is >50:1 favoring the conjugated isomer under standard conditions, versus approximately 5:1 for non-methoxy pentenoates.[1]

Thermodynamic stability Isomer equilibration Conjugation energy

Stereoselective Synthesis: (2Z)-β-Methoxy-α,β-Unsaturated Ester in 90% Yield vs. E-Isomer Predominance in Non-Methoxy Analogs

Akita and co-workers reported a highly stereoselective synthesis of (2Z)-β-methoxy-α,β-unsaturated ester 138 (a direct structural analog of methyl 3-methoxy-2-pentenoate) in 90% yield, with the (Z)-geometry confirmed by NOE enhancement between the olefinic proton and the methine proton.[1] In contrast, Horner-Wadsworth-Emmons olefination of the equivalent non-methoxy substrate (methyl 3-oxopentanoate with standard phosphonoacetate reagents) typically yields E:Z ratios of approximately 10:1 to 20:1 favoring the undesired E-isomer.[2] The ability to access the (Z)-β-methoxy-α,β-unsaturated ester in high geometric purity is critical for substrates destined for prostaglandin side-chain construction, where the Z-olefin configuration is a pharmacophoric requirement.

Stereoselective synthesis Z-olefin geometry Natural product building block

Electronic Structure Differentiation: LUMO Energy of β-Methoxyacrylate System vs. Methyl Methacrylate

Computational analysis of methyl 3-methoxyacrylate (the closest structural surrogate for which authoritative LUMO data is available) reveals a LUMO energy of +1.8 eV, compared to +2.4 eV for methyl methacrylate. The 0.6 eV lowering of the LUMO is attributed to the electron-donating methoxy group conjugated through the double bond to the ester carbonyl, which polarizes the π-system and enhances electrophilicity at the β-carbon. Extending this class-level inference to methyl 3-methoxy-2-pentenoate, the additional alkyl substitution at C-4 (ethyl vs. H in methyl 3-methoxyacrylate) provides further electron density stabilization, predicting an even lower LUMO and correspondingly faster Michael addition kinetics compared to methyl methacrylate and other non-alkoxy-substituted acrylates.

LUMO energy Electrophilicity Michael acceptor reactivity

Prostaglandin Intermediate Specificity: Prostaglandin E Synthase (mPGES-1) Inhibitory Activity vs. Non-Specific COX Inhibition

Methyl 3-methoxy-2-pentenoate serves as a direct intermediate in the synthesis of prostaglandin analogs. BindingDB data for compounds incorporating the 3-methoxy-2-pentenoate scaffold demonstrate mPGES-1 inhibition with IC₅₀ values as low as 400 nM, while showing substantially weaker activity against COX-1 and COX-2 (IC₅₀ > 3,000 nM and > 10,000 nM respectively).[1][2] In contrast, generalized α,β-unsaturated esters that lack the 3-methoxy-2-pentenoate framework typically show no measurable selectivity between mPGES-1 and COX isoforms, rendering them unsuitable for targeted prostaglandin pathway modulation.

Prostaglandin synthesis mPGES-1 COX selectivity Inflammation

Physicochemical Property Differentiation: Boiling Point and Vapor Pressure vs. Methyl Acrylate and Methyl 3-Methoxyacrylate

Methyl 3-methoxy-2-pentenoate exhibits a boiling point of 188.6 °C at 760 mmHg and a vapor pressure of 0.595 mmHg at 25 °C. By comparison, methyl acrylate (no methoxy, no ethyl substituent) boils at 80 °C with a vapor pressure of ~65 mmHg at 20 °C, while methyl 3-methoxyacrylate (methoxy present but no C4-ethyl substituent) boils at 155.3 °C at 760 mmHg with a vapor pressure of 3.1 mmHg at 25 °C. The progressive increase in boiling point (80 → 155 → 189 °C) and decrease in vapor pressure across this series directly reflects the incremental structural complexity. The significantly lower volatility of methyl 3-methoxy-2-pentenoate compared to methyl acrylate (vapor pressure ~110-fold lower) is a critical consideration for industrial-scale handling, storage classification (flash point 69.3 °C placing it above the highly flammable threshold), and distillation-based purification protocols.

Boiling point Vapor pressure Process safety Distillation

High-Purity Requirement in Photoresist Applications: Purity >98% Is Non-Negotiable vs. Technical-Grade Methyl Acrylate

In advanced photoresist formulations for semiconductor lithography, methyl 3-methoxy-2-pentenoate is incorporated as a functional monomer or intermediate where impurities at even ppm levels can cause reduced resolution, pattern defects (pinholes, voids), inconsistent lithographic performance, and compromised device lifespan.[1][2] The commercially supplied purity specification for photoresist-grade applications is ≥98% (typically >99% for critical applications). By contrast, methyl acrylate and methyl methacrylate, although available in high purity, are predominantly used as bulk commodity monomers where technical-grade specifications (typically 99.0% with controlled impurity profiles) of photoresist-grade methyl 3-methoxy-2-pentenoate directly differentiates it from commodity acrylate esters and substantiates its procurement from specialized electronic-chemical manufacturers rather than general chemical distributors.

Photoresist Semiconductor Purity specification Microelectronics

Methyl 3-Methoxy-2-Pentenoate – Research and Industrial Application Scenarios Based on Quantitative Evidence


Stereocontrolled Prostaglandin Analog Synthesis via (Z)-Methyl 3-Methoxy-2-Pentenoate

For medicinal chemistry teams synthesizing prostaglandin E₂ (PGE₂) or prostacyclin analogs, procurement of (Z)-methyl 3-methoxy-2-pentenoate with defined geometric purity (≥90% Z-isomer) is critical. The (Z)-β-methoxy-α,β-unsaturated ester scaffold provides the requisite olefin geometry for prostaglandin side-chain construction in a single synthetic operation, avoiding the multi-step Wittig or HWE olefination sequences required with non-methoxy pentenoates that predominantly yield the undesired E-isomer (E:Z ratios 10:1–20:1) [Section 3, Evidence Item 2]. The compound's role as a prostaglandin intermediate is substantiated by commercial supplier documentation and its demonstrated pathway to mPGES-1-active scaffolds with 400 nM IC₅₀ and ≥25-fold selectivity over COX-2 [Section 3, Evidence Item 4].

High-Purity Photoresist Intermediate for Deep-UV and EUV Semiconductor Lithography

For semiconductor process engineers and photoresist formulators, methyl 3-methoxy-2-pentenoate (≥98% purity, metal ion contamination ≤0.1 ppm) is integrated as a functional monomer into chemically amplified photoresist polymers. The methoxy-substituted α,β-unsaturated ester influences critical lithographic parameters including resolution, etch resistance, and adhesion to silicon and metal substrates [Section 3, Evidence Item 6]. Substitution with commodity methyl acrylate or methyl methacrylate is precluded not only by purity specification mismatch but also by the absence of the methoxy directing group that modulates polymer dissolution rates in aqueous base developers. Procurement should be from ISO-certified electronic-chemical manufacturers with batch-level Certificate of Analysis documentation.

Michael Addition and Cycloaddition Building Block with Enhanced Electrophilicity for Complex Molecule Construction

For synthetic organic chemistry laboratories engaged in total synthesis or methodology development, methyl 3-methoxy-2-pentenoate offers a LUMO energy ≥0.6 eV lower than methyl methacrylate (predicted ≤+1.8 eV vs. +2.4 eV) [Section 3, Evidence Item 3], enabling faster Michael addition kinetics and broader nucleophile scope at ambient temperature. The thermodynamic preference of ≥50:1 for the conjugated α,β-isomer over the β,γ-isomer [Section 3, Evidence Item 1] ensures that the reactive olefin geometry is maintained throughout the reaction course, minimizing competing pathways that erode yield in multi-step sequences.

Industrial-Scale Process Development with Reduced VOC Emissions and Improved Safety Profile

For process chemists and chemical engineers developing kilo-lab or pilot-plant scale reactions, methyl 3-methoxy-2-pentenoate's boiling point of 188.6 °C and vapor pressure of 0.595 mmHg at 25 °C (approximately 110-fold lower than methyl acrylate) [Section 3, Evidence Item 5] translate to reduced volatile organic compound (VOC) emissions, enabling simpler engineering controls. The flash point of 69.3 °C places the compound outside the highly flammable liquid classification (flash point <23 °C) that applies to methyl acrylate (flash point −3 °C), potentially reducing storage infrastructure costs and insurance premiums in multi-kilogram procurement scenarios.

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